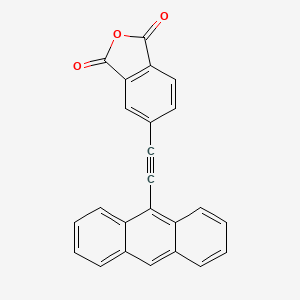![molecular formula C24H48Si6 B14251893 2,2,5,5,8,8,11,11,13,13,16,16-Dodecamethyl-2,5,8,11,13,16-hexasilabicyclo[10.4.2]octadeca-1(17),12(18),17-trien-6-yne CAS No. 176852-19-0](/img/structure/B14251893.png)
2,2,5,5,8,8,11,11,13,13,16,16-Dodecamethyl-2,5,8,11,13,16-hexasilabicyclo[10.4.2]octadeca-1(17),12(18),17-trien-6-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,5,5,8,8,11,11,13,13,16,16-Dodecamethyl-2,5,8,11,13,16-hexasilabicyclo[1042]octadeca-1(17),12(18),17-trien-6-yne is a complex organosilicon compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5,8,8,11,11,13,13,16,16-Dodecamethyl-2,5,8,11,13,16-hexasilabicyclo[10.4.2]octadeca-1(17),12(18),17-trien-6-yne typically involves multiple steps, including the formation of silicon-carbon bonds and the construction of the bicyclic framework. Common reagents used in the synthesis include organosilicon precursors, catalysts, and solvents that facilitate the formation of the desired structure under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and advanced purification methods are employed to meet the demands of large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,5,5,8,8,11,11,13,13,16,16-Dodecamethyl-2,5,8,11,13,16-hexasilabicyclo[10.4.2]octadeca-1(17),12(18),17-trien-6-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-oxygen bonds.
Reduction: Reduction reactions can modify the silicon-carbon framework.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts that facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while substitution reactions can introduce a wide range of functional groups.
Applications De Recherche Scientifique
2,2,5,5,8,8,11,11,13,13,16,16-Dodecamethyl-2,5,8,11,13,16-hexasilabicyclo[10.4.2]octadeca-1(17),12(18),17-trien-6-yne has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced organosilicon compounds.
Biology: Investigated for its potential as a biocompatible material in medical devices.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of high-performance materials with enhanced thermal and chemical stability.
Mécanisme D'action
The mechanism by which 2,2,5,5,8,8,11,11,13,13,16,16-Dodecamethyl-2,5,8,11,13,16-hexasilabicyclo[10.4.2]octadeca-1(17),12(18),17-trien-6-yne exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to engage in specific binding interactions, influencing various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexamethylcyclotrisiloxane: Another organosilicon compound with a cyclic structure.
Octamethylcyclotetrasiloxane: Known for its use in silicone-based materials.
Decamethylcyclopentasiloxane: Commonly used in personal care products.
Uniqueness
2,2,5,5,8,8,11,11,13,13,16,16-Dodecamethyl-2,5,8,11,13,16-hexasilabicyclo[10.4.2]octadeca-1(17),12(18),17-trien-6-yne stands out due to its bicyclic structure and the presence of multiple silicon atoms, which confer unique chemical and physical properties. These characteristics make it a valuable compound for specialized applications in various fields.
Propriétés
Numéro CAS |
176852-19-0 |
|---|---|
Formule moléculaire |
C24H48Si6 |
Poids moléculaire |
505.1 g/mol |
InChI |
InChI=1S/C24H48Si6/c1-25(2)15-16-26(3,4)18-20-28(7,8)24-14-13-23(27(5,6)19-17-25)29(9,10)21-22-30(24,11)12/h17-22H2,1-12H3 |
Clé InChI |
FNKNKMLJFKYKNC-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(CC[Si](C2=C=C=C([Si](CC[Si](C#C1)(C)C)(C)C)[Si](CC[Si]2(C)C)(C)C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[Bis(2-chloroethyl)amino]methyl}benzonitrile](/img/structure/B14251810.png)
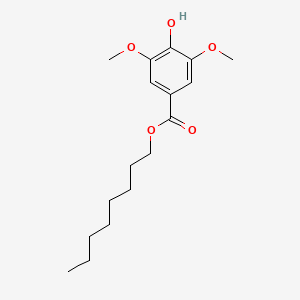

![4-Phenyl-2-[tri(propan-2-yl)silyl]cyclopent-2-en-1-one](/img/structure/B14251827.png)

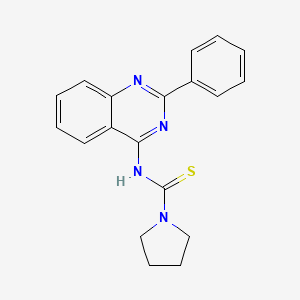
![N-Decyl-11-[(4-hydroxyphenyl)sulfanyl]undecanamide](/img/structure/B14251854.png)
![1,7-Bis[(3-boronophenyl)methyl]-7,8-dihydro-1,7-phenanthrolin-1-ium bromide (1/1)](/img/structure/B14251856.png)
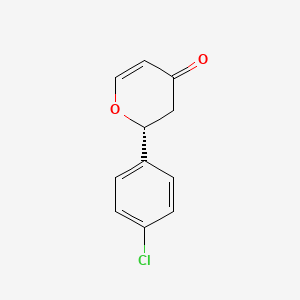
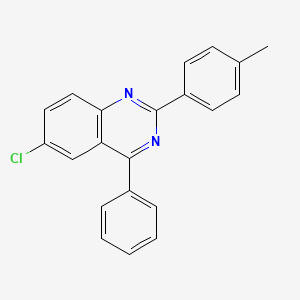
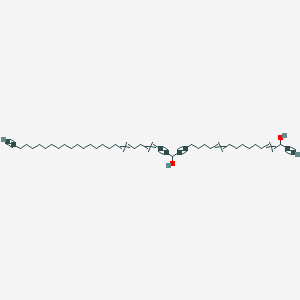
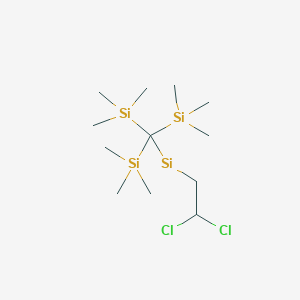
![Ethyl 8-[4-(benzyloxy)phenoxy]octanoate](/img/structure/B14251871.png)
